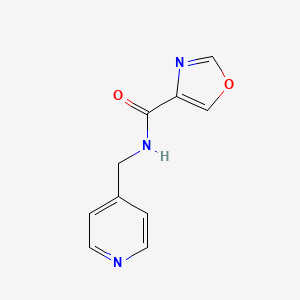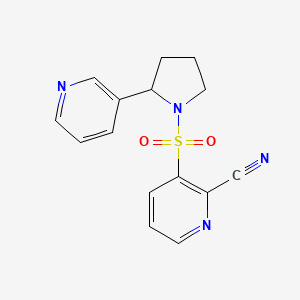
2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, also known as 2,5-Dioxo-7-thiophenylhexahydroquinoline-3-carboxylic acid (DTHQC), is a novel molecule with potential applications in the field of biochemistry and physiology. DTHQC is a derivative of quinoline, a heterocyclic aromatic compound with a unique structure. It has been studied in recent years for its potential applications in drug design, as a potential therapeutic agent, and for its ability to modulate the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds for Antitubercular Activity A novel series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was designed, synthesized, and evaluated for its antitubercular properties. The synthesis involved preparing the 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate, which was later coupled with various amines to yield the desired carboxamides. These compounds exhibited promising antitubercular agents with lower cytotoxicity profiles, suggesting their potential use in treating tuberculosis (Marvadi et al., 2020) Marvadi et al. (2020).
Photolabile Protecting Group for Carboxylic Acids 8-Bromo-7-hydroxyquinoline (BHQ), based on a similar structural framework, has been developed as a photolabile protecting group for carboxylic acids. BHQ shows greater single photon quantum efficiency compared to other compounds and is sensitive to multiphoton-induced photolysis, making it useful for caging biological messengers. Its properties like increased solubility and low fluorescence enhance its utility in biological applications (Fedoryak & Dore, 2002) Fedoryak & Dore (2002).
Antimicrobial Studies of Fluoroquinolone-Based Compounds The synthesis of fluoroquinolone-based 4-thiazolidinones from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been reported. These compounds were evaluated for their antimicrobial properties, indicating potential use in developing new antibacterial and antifungal agents (Patel & Patel, 2010) Patel & Patel (2010).
Quinolinium Cations in Fluorescence Spectroscopy Quinolinium cations, sharing a structural motif, have been utilized in synthesizing mesomeric betaines. These compounds, due to their fluorescence spectroscopic properties, offer insights into cross-conjugated systems, paving the way for applications in fluorescence-based methodologies and materials science (Smeyanov et al., 2017) Smeyanov et al. (2017).
Potential Use in Epilepsy Research Non-competitive AMPA receptor antagonists, structurally related to the given compound, have been explored in the context of generalized absence epilepsy. Such research opens pathways to understanding and potentially treating neurological conditions (Citraro et al., 2006) Citraro et al. (2006).
Propiedades
IUPAC Name |
2,5-dioxo-7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRSTNYEZLKPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


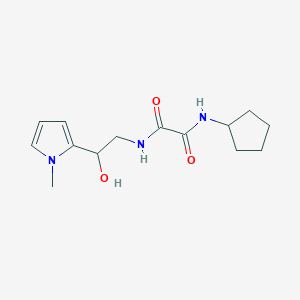
![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)
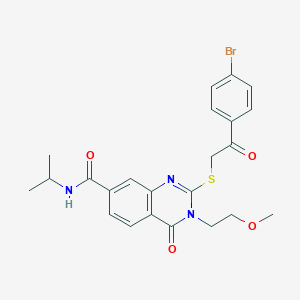


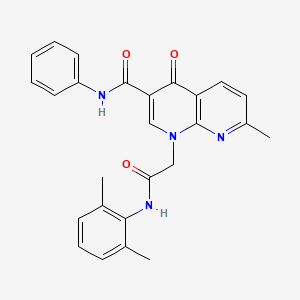
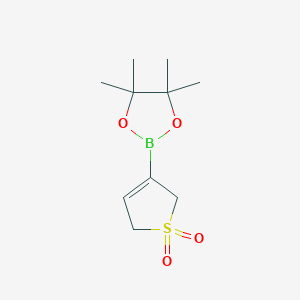
![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)
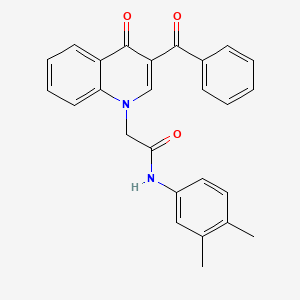

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)
